molecular formula C16H18N2O3 B2709905 3-[(1,3-Benzoxazol-2-yl)amino]-1-(2,5-dimethylfuran-3-yl)propan-1-ol CAS No. 2380071-41-8

3-[(1,3-Benzoxazol-2-yl)amino]-1-(2,5-dimethylfuran-3-yl)propan-1-ol

Cat. No.: B2709905
CAS No.: 2380071-41-8
M. Wt: 286.331
InChI Key: KVVHGHQGNOSJAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(1,3-Benzoxazol-2-yl)amino]-1-(2,5-dimethylfuran-3-yl)propan-1-ol is a complex organic compound that features a benzoxazole ring and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1,3-Benzoxazol-2-yl)amino]-1-(2,5-dimethylfuran-3-yl)propan-1-ol typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone to form the benzoxazole ring . This reaction can be catalyzed by various agents, including FeCl3 under aerobic conditions . The furan ring is introduced through subsequent reactions involving furan derivatives.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the benzoxazole ring, potentially converting it to a benzoxazoline derivative.

    Substitution: The compound can participate in substitution reactions, especially at the amino group attached to the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various electrophiles can be used for substitution reactions, often under acidic or basic conditions.

Major Products

The major products of these reactions include oxidized furan derivatives, reduced benzoxazoline compounds, and substituted benzoxazole derivatives.

Scientific Research Applications

3-[(1,3-Benzoxazol-2-yl)amino]-1-(2,5-dimethylfuran-3-yl)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(1,3-Benzoxazol-2-yl)amino]-1-(2,5-dimethylfuran-3-yl)propan-1-ol involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The furan ring may also play a role in binding to biological macromolecules, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1,3-Benzoxazol-2-yl)amino]-1-(2,5-dimethylfuran-3-yl)propan-1-ol is unique due to the presence of both benzoxazole and furan rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(1,3-benzoxazol-2-ylamino)-1-(2,5-dimethylfuran-3-yl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-10-9-12(11(2)20-10)14(19)7-8-17-16-18-13-5-3-4-6-15(13)21-16/h3-6,9,14,19H,7-8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVHGHQGNOSJAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CCNC2=NC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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